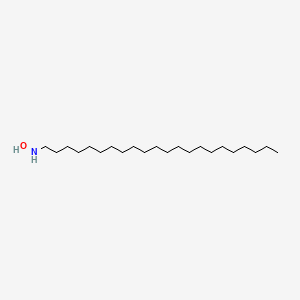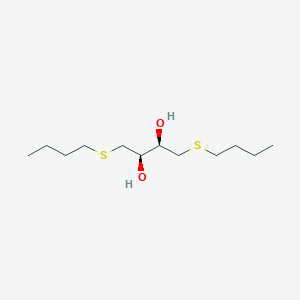![molecular formula C17H15F3N4O5 B14247274 2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine CAS No. 210107-39-4](/img/structure/B14247274.png)
2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine is a synthetic nucleoside analog This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which are known for their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazirine ring: This is achieved through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Coupling with uridine: The diazirine-containing intermediate is then coupled with 2’-deoxyuridine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and diazirine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions due to its diazirine group, which can form covalent bonds upon UV irradiation.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The diazirine group allows for covalent bonding with target molecules upon UV activation, making it a valuable tool for studying molecular interactions and identifying binding partners.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-5-{4-(trifluoromethyl)phenyl}uridine: Lacks the diazirine ring but retains the trifluoromethyl group.
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}cytidine: Similar structure but with a cytidine base instead of uridine.
Uniqueness
2’-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination provides distinct chemical properties, such as the ability to form covalent bonds upon UV activation, making it particularly useful in photoaffinity labeling and molecular interaction studies.
Propiedades
Número CAS |
210107-39-4 |
|---|---|
Fórmula molecular |
C17H15F3N4O5 |
Peso molecular |
412.32 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H15F3N4O5/c18-17(19,20)16(22-23-16)9-3-1-8(2-4-9)10-6-24(15(28)21-14(10)27)13-5-11(26)12(7-25)29-13/h1-4,6,11-13,25-26H,5,7H2,(H,21,27,28)/t11-,12+,13+/m0/s1 |
Clave InChI |
GTCQKELZFZJEFP-YNEHKIRRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


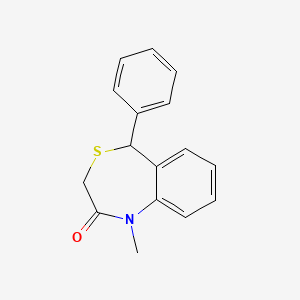

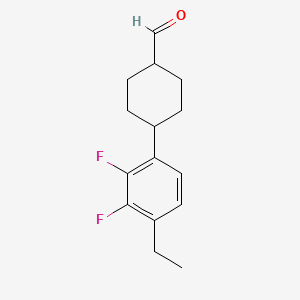
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)



![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

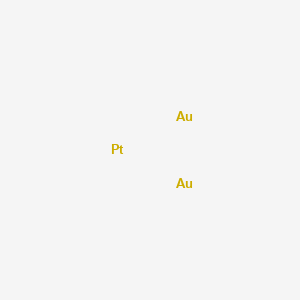
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
